Cas no 1544673-71-3 (5-(Aminomethyl)-2-chlorophenylboronic Acid Pinacol Ester)
5-(Aminomethyl)-2-chlorophenylboronic Acid Pinacol Ester Chemical and Physical Properties
Names and Identifiers
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- 5-(Aminomethyl)-2-chlorophenylboronic Acid Pinacol Ester
- 1544673-71-3
- 1-[4-CHLORO-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]METHANAMINE
- MFCD18730170
- (4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
- [4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
- SY028423
- AC4498
-
- MDL: MFCD18730170
- Inchi: 1S/C13H19BClNO2/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-16)5-6-11(10)15/h5-7H,8,16H2,1-4H3
- InChI Key: ZCLXMFHHNHWENK-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(CN)C=C1B1OC(C)(C)C(C)(C)O1
Computed Properties
- Exact Mass: 267.1197367g/mol
- Monoisotopic Mass: 267.1197367g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.5Ų
5-(Aminomethyl)-2-chlorophenylboronic Acid Pinacol Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM210440-1g |
(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine |
1544673-71-3 | 97% | 1g |
$713 | 2021-08-04 | |
| Apollo Scientific | OR470886-1g |
5-(Aminomethyl)-2-chlorophenylboronic acid Pinacol Ester |
1544673-71-3 | 1g |
£1050.00 | 2023-09-01 | ||
| Chemenu | CM210440-1g |
(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine |
1544673-71-3 | 97% | 1g |
$713 | 2022-09-02 | |
| eNovation Chemicals LLC | D775982-1g |
5-(Aminomethyl)-2-chlorophenylboronic Acid Pinacol Ester |
1544673-71-3 | 95% | 1g |
$825 | 2024-07-20 | |
| eNovation Chemicals LLC | D775982-1g |
5-(Aminomethyl)-2-chlorophenylboronic Acid Pinacol Ester |
1544673-71-3 | 95% | 1g |
$825 | 2025-03-01 | |
| Ambeed | A689288-1g |
(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine |
1544673-71-3 | 97% | 1g |
$713.0 | 2024-04-23 | |
| eNovation Chemicals LLC | D775982-1g |
5-(Aminomethyl)-2-chlorophenylboronic Acid Pinacol Ester |
1544673-71-3 | 95% | 1g |
$825 | 2025-02-20 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY028423-1g |
5-(Aminomethyl)-2-chlorophenylboronic Acid Pinacol Ester |
1544673-71-3 | ≥95% | 1g |
¥6387.10 | 2025-04-18 |
5-(Aminomethyl)-2-chlorophenylboronic Acid Pinacol Ester Suppliers
5-(Aminomethyl)-2-chlorophenylboronic Acid Pinacol Ester Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 5-(Aminomethyl)-2-chlorophenylboronic Acid Pinacol Ester
5-(Aminomethyl)-2-chlorophenylboronic Acid Pinacol Ester: A Comprehensive Overview
5-(Aminomethyl)-2-chlorophenylboronic Acid Pinacol Ester, also known by its CAS number 1544673-71-3, is a versatile compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of phenylboronic acid, which is widely used in Suzuki-Miyaura coupling reactions—a cornerstone in the synthesis of complex organic molecules. The presence of the amino group and the chlorine substituent introduces unique electronic and steric properties, making it a valuable building block in various chemical transformations.
The structure of 5-(Aminomethyl)-2-chlorophenylboronic Acid Pinacol Ester consists of a benzene ring with a boronic acid group at the 5-position, an aminoethyl group at the 2-position, and a pinacol ester moiety. This configuration not only enhances its stability but also facilitates its use in cross-coupling reactions. Recent studies have demonstrated its effectiveness in synthesizing biaryl compounds, which are critical components in pharmaceuticals, agrochemicals, and advanced materials.
In terms of synthesis, 5-(Aminomethyl)-2-chlorophenylboronic Acid Pinacol Ester is typically prepared through a multi-step process involving nucleophilic aromatic substitution and esterification. The introduction of the amino group via reductive amination has been optimized to ensure high yields and purity. Researchers have also explored alternative methods, such as microwave-assisted synthesis, to improve reaction efficiency and reduce production time.
The applications of this compound are vast and continually expanding. In drug discovery, it serves as a key intermediate in the synthesis of bioactive molecules targeting various diseases, including cancer and inflammation. Its ability to participate in cross-coupling reactions without requiring palladium catalysts under certain conditions has made it particularly appealing for green chemistry initiatives.
Recent advancements in computational chemistry have provided deeper insights into the electronic properties of 5-(Aminomethyl)-2-chlorophenylboronic Acid Pinacol Ester. Quantum mechanical calculations have revealed that the amino group significantly influences the compound's reactivity, making it more nucleophilic compared to its unsubstituted counterparts. This understanding has enabled chemists to design more efficient reaction pathways for its utilization.
In conclusion, 5-(Aminomethyl)-2-chlorophenylboronic Acid Pinacol Ester (CAS No. 1544673-71-3) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, versatile reactivity, and wide-ranging applications position it as an essential compound in both academic research and industrial processes. As ongoing research continues to uncover new possibilities for this compound, its role in shaping future innovations in chemistry is undeniably significant.
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